2,2',3,3',4,4'-Hexachlorobiphenyl
Overview
Description
2,2’,3,3’,4,4’-Hexachlorobiphenyl is an organic chemical that belongs to a group of compounds called polychlorinated biphenyls . This group of organic compounds was used in transformers as dielectric fluids until production was banned in 1979 . It is sometimes referred to as Aroclor 1260 .
Molecular Structure Analysis
The IUPAC name of 2,2’,3,3’,4,4’-hexachlorobiphenyl is 1,2,3-trichloro-4-(2,3,4-trichlorophenyl) benzene and its molecular formula is C12H4Cl6 . It is a light yellow, soft, sticky resin .Physical And Chemical Properties Analysis
2,2’,3,3’,4,4’-Hexachlorobiphenyl has a boiling point of 385-420 °C . Its flash point lies around 141 °C and its melting point around 150 °C . It has a biological half-life of 436.52 days .Scientific Research Applications
Summary of the Application
“2,2’,3,3’,4,4’-Hexachlorobiphenyl” was formerly used in electrical transformers, hydraulic fluids, plasticizer in synthetic resins, and several daily applications such as paint, ink, and surface coatings .
Methods of Application or Experimental Procedures
This compound was used in transformers and capacitors until its production was banned in 1979 .
Results or Outcomes
Despite the ban, equipment containing this compound can still be in use today due to their long life expectancy .
Photocatalytic Degradation Research
Summary of the Application
“2,2’,3,3’,4,4’-Hexachlorobiphenyl” is used as a model compound to study the photocatalytic degradation of Fe3O4@SiO2@TiO2 core-shell structure .
Methods of Application or Experimental Procedures
In this research, a nanocomposite was synthesized and characterized using various techniques. The effect of parameters such as catalyst dosage, initial concentration of PCB 153, solution pH, amount of H2O2, and kind of co-solvent on photocatalytic degradation of PCB 153 by the synthesized nanocomposite was investigated .
Results or Outcomes
The high degradation efficiency of Fe3O4@SiO2@TiO2 nanocomposite, which was 96.5%, was obtained at 4 g/l of the catalysts, 4 ppm of PCB 153, pH 5, 20 mM H2O2, 2 h of reaction time, and acetone as a cosolvent . The rate of mineralization for Fe3O4@SiO2@TiO2 nanocomposite with H2O2 and UV-LED irradiation was 75.3% .
Use in Paint, Ink, and Surface Coatings
Summary of the Application
“2,2’,3,3’,4,4’-Hexachlorobiphenyl” was formerly used in several daily applications such as paint, ink, and surface coatings .
Methods of Application or Experimental Procedures
This compound was used in these applications until its production was banned in 1979 .
Results or Outcomes
Despite the ban, products containing this compound can still be found today due to their long life expectancy .
Use in Wearable Monitoring Devices
Summary of the Application
“2,2’,3,3’,4,4’-Hexachlorobiphenyl” has been used for wearable monitoring devices to detect environmental chemical exposure .
Methods of Application or Experimental Procedures
This compound is used as a marker in wearable devices designed to monitor exposure to certain chemicals in the environment .
Results or Outcomes
The use of this compound in wearable devices helps in the early detection and prevention of potential health risks associated with chemical exposure .
Use in Hydraulic Fluids
Summary of the Application
“2,2’,3,3’,4,4’-Hexachlorobiphenyl” was formerly used in hydraulic fluids .
Methods of Application or Experimental Procedures
This compound was used in hydraulic fluids until its production was banned in 1979 .
Results or Outcomes
Despite the ban, equipment containing this compound can still be in use today due to their long life expectancy .
Use in Plasticizer in Synthetic Resins
Summary of the Application
“2,2’,3,3’,4,4’-Hexachlorobiphenyl” was formerly used as a plasticizer in synthetic resins .
Methods of Application or Experimental Procedures
This compound was used in synthetic resins until its production was banned in 1979 .
Results or Outcomes
Despite the ban, products containing this compound can still be found today due to their long life expectancy .
Safety And Hazards
properties
IUPAC Name |
1,2,3-trichloro-4-(2,3,4-trichlorophenyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H4Cl6/c13-7-3-1-5(9(15)11(7)17)6-2-4-8(14)12(18)10(6)16/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTAGRXWGMYTPBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C2=C(C(=C(C=C2)Cl)Cl)Cl)Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H4Cl6 | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/2,2%27,3,3%27,4,4%27-Hexachlorobiphenyl | |
Description | Chemical information link to Wikipedia. | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858932 | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2',3,3',4,4'-Hexachlorobiphenyl | |
CAS RN |
38380-07-3, 11096-82-5 | |
Record name | PCB 128 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38380-07-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aroclor 1260 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0011096825 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038380073 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2',3,3',4,4'-Hexachlorobiphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4,2',3',4'-Hexachlorobiphenyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2',3,3',4,4'-HEXACHLOROBIPHENYL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PJ11O9J71Y | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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